molecular formula C15H12O4 B6396925 4-(3-Formylphenyl)-2-methoxybenzoic acid CAS No. 1261983-69-0

4-(3-Formylphenyl)-2-methoxybenzoic acid

Cat. No.: B6396925
CAS No.: 1261983-69-0
M. Wt: 256.25 g/mol
InChI Key: OHVJNIAAQYRZLI-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzene ring substituted with a formyl group at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-methoxybenzoic acid typically involves the formylation of 2-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-methoxybenzoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid.

    Reduction: 4-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Formylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-2-methoxybenzoic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and methoxy groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(3-formylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJNIAAQYRZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688884
Record name 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-69-0
Record name 3'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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